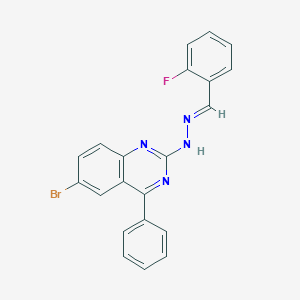
(E)-6-bromo-2-(2-(2-fluorobenzylidene)hydrazinyl)-4-phenylquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-6-bromo-2-(2-(2-fluorobenzylidene)hydrazinyl)-4-phenylquinazoline is a complex organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-bromo-2-(2-(2-fluorobenzylidene)hydrazinyl)-4-phenylquinazoline typically involves the condensation of 6-bromo-4-phenylquinazoline-2-amine with 2-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out in an ethanol solvent at room temperature, and the product is obtained after filtration and drying .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(E)-6-bromo-2-(2-(2-fluorobenzylidene)hydrazinyl)-4-phenylquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of hydrazine derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinazoline derivatives with different oxidation states.
Reduction: Hydrazine derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
科学研究应用
(E)-6-bromo-2-(2-(2-fluorobenzylidene)hydrazinyl)-4-phenylquinazoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
作用机制
The mechanism of action of (E)-6-bromo-2-(2-(2-fluorobenzylidene)hydrazinyl)-4-phenylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
相似化合物的比较
Similar Compounds
(E)-3-chloro-2-(2-(2-fluorobenzylidene)hydrazinyl)pyridine: Similar structure with a chlorine atom instead of bromine and a pyridine ring instead of quinazoline.
Hydrazine clubbed 1,3-thiazoles: Compounds with hydrazine and thiazole moieties, known for their biological activities.
Uniqueness
(E)-6-bromo-2-(2-(2-fluorobenzylidene)hydrazinyl)-4-phenylquinazoline is unique due to its specific combination of bromine, fluorine, and hydrazinyl groups on a quinazoline scaffold
属性
IUPAC Name |
6-bromo-N-[(E)-(2-fluorophenyl)methylideneamino]-4-phenylquinazolin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrFN4/c22-16-10-11-19-17(12-16)20(14-6-2-1-3-7-14)26-21(25-19)27-24-13-15-8-4-5-9-18(15)23/h1-13H,(H,25,26,27)/b24-13+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCPPWSRHZPSNU-ZMOGYAJESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NN=CC4=CC=CC=C4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)N/N=C/C4=CC=CC=C4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrFN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(2-Tert-butyl-4-methylphenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B381118.png)
![1-(4-Chlorophenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol](/img/structure/B381119.png)
![1-[4-(2-Fluorophenyl)-1-piperazinyl]-3-(mesityloxy)-2-propanol](/img/structure/B381120.png)
![1-(2-Tert-butylphenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B381121.png)
![1-(3,4-dimethylphenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol](/img/structure/B381122.png)
![1-(4-Tert-butylphenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B381123.png)
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B381124.png)
![1-(4-Chloro-3,5-dimethylphenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol](/img/structure/B381125.png)
![Ethyl 4-{2-hydroxy-3-[(2-isopropyl-5-methylcyclohexyl)oxy]propyl}-1-piperazinecarboxylate](/img/structure/B381127.png)
![1-(4-ethylphenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol](/img/structure/B381129.png)
![Ethyl 4-[3-(2-tert-butyl-4-methoxyphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate](/img/structure/B381132.png)
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(4-propylphenoxy)propan-2-ol](/img/structure/B381135.png)
![2-(Benzyloxy)-1-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}ethyl hydrosulfide](/img/structure/B381136.png)
![1-[4-(2-Fluorophenyl)-1-piperazinyl]-3-(4-isopropylphenoxy)-2-propanol](/img/structure/B381137.png)
